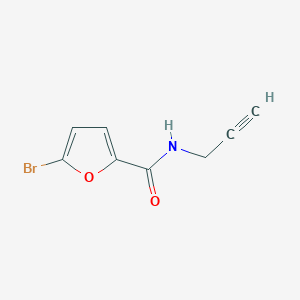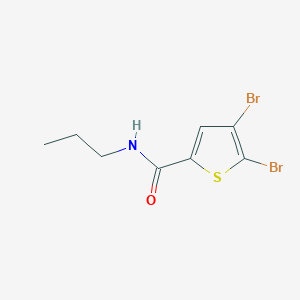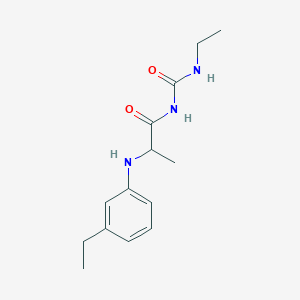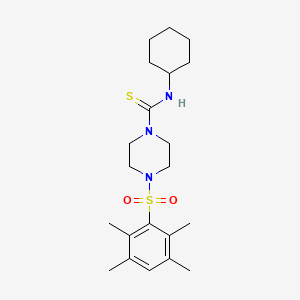![molecular formula C14H21ClN2 B7468428 1-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]-N-methylmethanamine](/img/structure/B7468428.png)
1-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]-N-methylmethanamine, also known as deschloroketamine (DCK), is a dissociative anesthetic drug that has gained popularity in scientific research due to its unique chemical structure and potential therapeutic applications.
Wirkmechanismus
DCK acts as a non-competitive antagonist of the NMDA receptor, which results in the inhibition of glutamate-mediated neurotransmission. This blockade of the NMDA receptor leads to a decrease in excitatory neurotransmission, which can result in sedation, anesthesia, and dissociation. DCK also interacts with other neurotransmitter systems such as the dopamine and serotonin systems, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
DCK has been shown to induce a range of biochemical and physiological effects in animal models and human subjects. These effects include sedation, anesthesia, dissociation, analgesia, and anti-depressant-like effects. DCK has also been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
DCK has several advantages for use in lab experiments. It is a potent and selective NMDA receptor antagonist, which allows researchers to study the effects of NMDA receptor blockade on various physiological and behavioral processes. DCK also has a relatively long duration of action, which allows for longer experimental protocols. However, DCK has several limitations, including its potential for abuse and its relatively low solubility in water, which can make dosing and administration challenging.
Zukünftige Richtungen
There are several future directions for research on DCK. One area of interest is the potential therapeutic applications of DCK in the treatment of depression, anxiety, and chronic pain. Another area of interest is the development of novel NMDA receptor antagonists based on the chemical structure of DCK. Additionally, further research is needed to fully understand the biochemical and physiological effects of DCK and its potential for abuse.
Synthesemethoden
The synthesis of DCK involves the reaction of 3-chlorophenylacetone with methylamine and piperidine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified through recrystallization or chromatography. The purity of the final product can be determined through various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
DCK has been primarily used in scientific research as a tool to study the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in learning, memory, and synaptic plasticity. DCK is a potent antagonist of the NMDA receptor, which allows researchers to study the effects of NMDA receptor blockade on various physiological and behavioral processes. DCK has also been investigated for its potential therapeutic applications in the treatment of depression, anxiety, and chronic pain.
Eigenschaften
IUPAC Name |
1-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2/c1-16-10-12-5-7-17(8-6-12)11-13-3-2-4-14(15)9-13/h2-4,9,12,16H,5-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHSLRJKAGCQIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCN(CC1)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]-N-methylmethanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-[3-[2-Chloro-5-(trifluoromethyl)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetyl]benzonitrile](/img/structure/B7468350.png)
![(4-Hydroxyphenyl)-[1-(2-methyl-2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-4-yl]methanone](/img/structure/B7468358.png)
![3-[(3-methoxyphenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468365.png)




![2-[Benzyl(methyl)amino]pyridine-3-carbonitrile](/img/structure/B7468396.png)
![[4-(4-Hydroxyphenyl)sulfonylphenyl] 2-oxo-2-phenylacetate](/img/structure/B7468410.png)

![1-[1-[(2-chlorophenyl)methyl]piperidin-4-yl]-N-methylmethanamine](/img/structure/B7468424.png)
![17-(3,4-Dimethoxyphenyl)-14-methyl-13-prop-2-enyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B7468434.png)
![2-(2-cyanophenoxy)-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide](/img/structure/B7468441.png)
